7-Fluoro-1-methyl-indazol-6-amine

Description

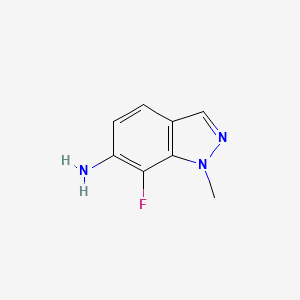

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-methylindazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDELDFQWDKOAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2F)N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies

Retrosynthetic Analysis of 7-Fluoro-1-methyl-indazol-6-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes by recognizing key chemical bonds that can be formed.

The structure of this compound presents several logical points for disconnection. The primary disconnections involve the formation of the indazole core and the introduction of the substituents at specific positions.

N1-Methyl Bond: The bond between the N1 nitrogen of the indazole ring and the methyl group is a key disconnection point. This suggests a late-stage N-alkylation of a 7-fluoro-1H-indazol-6-amine precursor. nih.govbeilstein-journals.org The regioselectivity of this step is a critical consideration, as alkylation can occur at either N1 or N2. nih.govnih.govrsc.org

C6-Amine Bond: The amino group at the C6 position can be retrosynthetically disconnected to a nitro group (C-NO2), which is a common precursor for anilines via reduction. This points to a 7-fluoro-1-methyl-6-nitro-indazole intermediate.

Indazole Core Formation: The bicyclic indazole ring itself can be disconnected. Common strategies for forming the pyrazole (B372694) ring of the indazole system involve the cyclization of substituted phenylhydrazines or the reaction of ortho-substituted aryls with nitrogen-containing reagents. nih.gov For this specific target, two main precursor types can be envisioned:

A substituted 2-hydrazinyl-3-fluorobenzaldehyde or a related derivative.

A substituted 2,3-difluoro-6-nitro-toluene derivative, where the indazole ring is formed via nucleophilic substitution of one of the fluorine atoms by a hydrazine-equivalent. A recent synthesis of a related compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, started from 2,3-difluorobenzoic acid, highlighting the utility of such precursors. researchgate.net

C7-Fluoro Bond: The fluorine atom at the C7 position can be introduced either by starting with a pre-fluorinated benzene (B151609) derivative or through a late-stage fluorination reaction on the indazole core. nih.govresearchgate.net Electrophilic fluorinating agents like Selectfluor are often used for such transformations. nih.gov

Based on these disconnections, a plausible retrosynthetic pathway starts from a polysubstituted benzene ring, such as 2,3-difluoro-6-nitrotoluene.

Table 1: Key Precursors and Corresponding Synthetic Steps

| Precursor | Synthetic Transformation | Target Bond/Group |

| 7-Fluoro-1H-indazol-6-amine | N-Methylation | N1-CH₃ |

| 7-Fluoro-1-methyl-6-nitroindazole | Reduction of nitro group | C6-NH₂ |

| Substituted Phenylhydrazine | Intramolecular cyclization | Indazole Ring |

| 2,3-Difluoro-6-nitrotoluene | Cyclization with hydrazine (B178648) | Indazole Ring & C7-F |

Several classical and modern methods for indazole synthesis exist, each with its own advantages and limitations regarding the synthesis of this compound.

Fischer Indazole Synthesis: While historically significant, this method is generally not suitable for producing specific isomers of substituted indazoles and is not ideal for this target.

Jacobsen Indazole Synthesis: This method involves the cyclization of N-acylated o-toluidines via diazotization. researchgate.net Adapting this for the target molecule would require a highly substituted and potentially difficult-to-access o-toluidine (B26562) derivative.

Davis-Beirut Reaction: This reaction involves the condensation of an o-nitrobenzaldehyde with an amine, followed by reductive cyclization. organic-chemistry.org This could be a viable route if a suitable 3-fluoro-2-nitrobenzaldehyde (B1344210) derivative were accessible.

Cadogan-Sundberg Indazole Synthesis: This involves the reductive cyclization of o-nitrophenyl compounds, which is a powerful method. organic-chemistry.org

Hydrazine-based Syntheses: The reaction of o-halobenzaldehydes or their oximes with hydrazine is a practical approach. researchgate.netchemicalbook.com For instance, 7-fluoro-1H-indazole has been synthesized by refluxing 2,3-difluorobenzaldehyde (B42452) with hydrazine hydrate. chemicalbook.com This highlights a promising strategy starting from appropriately substituted fluorobenzaldehydes.

Modern Catalytic Methods: Recent advances include palladium-catalyzed C-H amination and cycloaddition reactions, which offer high efficiency and functional group tolerance. nih.gov While powerful, these might require complex ligand and catalyst systems.

The synthesis starting from a highly substituted o-fluorobenzaldehyde or a related precursor appears to be one of the more adaptable and direct strategies.

Novel Synthetic Routes to the this compound Scaffold

Developing a novel route requires addressing the challenges of regioselectivity at each step: forming the indazole ring, introducing the substituents, and performing the final amination.

The regioselective construction of the indazole core is paramount. A promising approach involves the reaction of a substituted hydrazine with a carbonyl compound or a related electrophile.

One strategy involves a one-pot, three-component reaction, which has been shown to be effective for synthesizing substituted 2H-indazoles from a 2-nitroarylaldehyde, an alkyne, and an amine. rsc.org While this produces 2H-indazoles, modifications could potentially favor the 1H-indazole isomer. A more direct method for 1H-indazoles involves the cyclization of arylhydrazones. nih.gov

A practical method for achieving the desired 7-fluoro substitution pattern is the reaction of 2,3-difluorobenzaldehyde with hydrazine, which regioselectively yields 7-fluoro-1H-indazole via nucleophilic aromatic substitution of the C2-fluorine followed by cyclization. chemicalbook.com

The precise placement of the fluorine and methyl groups is a significant synthetic hurdle.

Fluorine Introduction: The fluorine at C7 is best introduced by using a starting material that already contains the fluorine atom in the desired position, such as 2,3-difluorobenzaldehyde or 2,3-difluorobenzoic acid. researchgate.netchemicalbook.com Attempting a late-stage electrophilic fluorination of an indazole could lead to a mixture of isomers and potential side reactions. nih.gov

Methyl Introduction: The N-methylation of the indazole ring is a well-studied but often challenging reaction. The alkylation of an indazole can lead to a mixture of N1 and N2 isomers. nih.gov

The choice of base and solvent can significantly influence the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation. nih.govbeilstein-journals.org

The substituents on the indazole ring also play a crucial role. Electron-withdrawing groups at the C7 position, such as a nitro or ester group, have been reported to direct alkylation to the N2 position. nih.govbeilstein-journals.org This suggests that methylation should ideally be performed after the C6-nitro group is reduced to an amine, or that alternative strategies are needed.

A two-step reductive amination process, involving condensation with an aldehyde followed by reduction, has been developed as a highly selective method for N1-alkylation of indazoles. nih.govrsc.org

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Reagents and Conditions | Selectivity | Reference |

| NaH, Alkyl bromide, THF | High N1 selectivity for many substituted indazoles | nih.govbeilstein-journals.org |

| K₂CO₃, Alkyl bromide, DMF | Mixture of N1 and N2 isomers | nih.gov |

| Aldehyde, Dean-Stark, then H₂/Pd | Exclusive N1 selectivity | nih.govrsc.org |

| C7-NO₂ or C7-CO₂Me substituent | High N2 selectivity | nih.govbeilstein-journals.org |

The final introduction of the amine group at the C6 position is typically achieved by the reduction of a precursor nitro group. The key challenge lies in the regioselective introduction of this nitro group onto the benzene ring of the starting material or an intermediate.

Starting with a precursor like 2,3-difluorotoluene, nitration would need to be highly regioselective to place the nitro group at the C6 position (para to the methyl group and ortho to a fluorine). The directing effects of the existing substituents would heavily influence the outcome.

An alternative and powerful method for C-N bond formation is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction could be employed on a 6-bromo-7-fluoro-1-methyl-indazole (B12339644) intermediate. This strategy was successfully used to install an amino-azetidine group on an indazole core. nih.gov This approach offers high selectivity for the C6 position but requires the synthesis of the corresponding halo-indazole precursor. A synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid involved a bromination step on 2,3-difluorobenzoic acid, indicating the feasibility of introducing a halogen handle for subsequent functionalization. researchgate.net

Catalytic Approaches in Indazole Synthesis

The development of novel methods for creating the indazole scaffold is a significant focus in medicinal chemistry and drug discovery. bohrium.combenthamdirect.comresearchgate.net Catalyst-based approaches, in particular, have provided a major push, enhancing the efficiency and selectivity of indazole synthesis and allowing for the creation of a wide array of derivatives. bohrium.combenthamdirect.com

Transition-metal catalysis is a powerful tool for constructing functionalized indazole derivatives through C–H activation and annulation sequences. nih.govnih.gov These methods offer improved functional group tolerance and can assemble complex indazole structures in a single step. nih.gov Metals such as rhodium, palladium, copper, and cobalt are frequently employed.

Rhodium(III) catalysts, for instance, can facilitate the synthesis of 2H-indazoles through a [4+1] annulation reaction involving C-H activation. acs.orgresearchgate.net In some cases, Rh(III) is used in conjunction with copper(II) to promote sequential C–H bond activation and intramolecular cascade annulation, yielding 1H-indazoles from substrates like ethyl benzimidates and nitrosobenzenes. nih.gov Similarly, cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles via C–H bond additions to aldehydes. nih.gov

Palladium-catalyzed reactions are also prominent, used for synthesizing 3-amino-1H-indazoles from 2-bromobenzonitriles and benzophenone (B1666685) hydrazone, followed by cyclization. researchgate.netorganic-chemistry.org Copper-catalyzed methods can produce 3-aminoindazoles through a cascade coupling-condensation process from 2-halobenzonitriles. organic-chemistry.orgresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Substrates | Product Type | Key Features | Citations |

|---|---|---|---|---|

| RhCp* (MeCN)32 / AgSbF6 | Azobenzenes, Vinylene Carbonate | (2H)-Indazoles | Rh(III)-catalyzed [4+1] annulation. | acs.org |

| Rh₂(OAc)₄ / Cu(OAc)₂·H₂O | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and intramolecular cascade annulation. | nih.gov |

| Cationic Co(III) catalyst | Azo compounds, Aldehydes | N-aryl-2H-indazoles | Convergent, one-step benchtop synthesis. | nih.gov |

| Palladium catalyst | 2-Bromobenzonitriles, Benzophenone hydrazone | 3-Aminoindazoles | Two-step process involving arylation and deprotection/cyclization. | organic-chemistry.org |

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic methods for indazole synthesis have been developed. mdpi.comorganic-chemistry.org These approaches often involve simple, mild reaction conditions and are insensitive to air and moisture. organic-chemistry.orgorganic-chemistry.org

One prominent metal-free strategy involves the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds in a single pot to give indazoles in high yields. organic-chemistry.org Another established metal-free route is the condensation of o-fluorobenzaldehydes with hydrazine. acs.orgacs.org To avoid a competing Wolff-Kishner reduction, the aldehydes can first be converted to their O-methyloximes before reaction with hydrazine. acs.org

Furthermore, 1,3-dipolar cycloaddition reactions between arynes and diazo compounds offer a direct pathway to substituted indazoles under mild, metal-free conditions. organic-chemistry.orgacs.org Organocatalytic methods, such as the use of Brønsted acidic surfactants, have also proven effective for various organic transformations, including those that can be applied to heterocycle synthesis. acs.org

Table 2: Comparison of Metal-Free Indazole Synthesis Methods

| Method | Starting Materials | Conditions | Advantages | Citations |

|---|---|---|---|---|

| Condensation | 2-Aminophenones, Hydroxylamine derivatives | One-pot, mild conditions | Operationally simple, broad functional group tolerance. | organic-chemistry.org |

| Condensation | o-Fluorobenzaldehydes (or O-methyloximes), Hydrazine | N/A | Practical, avoids Wolff-Kishner side products when using oximes. | acs.org |

| Cycloaddition | Arynes, Diazo compounds | Mild, room temperature | Direct and efficient for a wide range of substituted indazoles. | organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to enhance sustainability. researchgate.netacs.org

Key green chemistry strategies in indazole synthesis include:

Use of Catalysts : Catalytic reactions (Principle 9) are preferred over stoichiometric ones as they are more efficient and generate less waste. royalsocietypublishing.org Both transition-metal and organocatalysts contribute to greener synthetic routes. bohrium.comresearchgate.net

Safer Solvents and Reaction Conditions : Efforts are made to replace hazardous organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG-400) or to perform reactions under solvent-free conditions (Principle 5). acs.orgugent.be Microwave-assisted synthesis is another technique that often leads to shorter reaction times, higher yields, and reduced solvent use (Principle 6). royalsocietypublishing.orgsemanticscholar.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (Principle 2). royalsocietypublishing.org Annulation and multicomponent reactions are often highly atom-economical. mdpi.comresearchgate.net

Catalyst Recyclability : The development of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, allows for easy separation and reuse, reducing waste and cost. researchgate.netacs.org

Table 3: Application of Green Chemistry Principles in Indazole Synthesis

| Green Chemistry Principle | Synthetic Application/Technique | Example | Citations |

|---|---|---|---|

| 9. Catalysis | Use of heterogeneous catalysts | CuO nanoparticles on activated carbon for 2H-indazole synthesis. | acs.org |

| 5. Safer Solvents & Auxiliaries | Use of green solvents | PEG-400 used as a solvent for C-N and N-N bond formation. | acs.org |

| 6. Design for Energy Efficiency | Microwave-assisted synthesis | MW irradiation used to accelerate the reaction between hydrazines and dicarbonyl compounds. | semanticscholar.org |

Post-Synthetic Functionalization and Derivatization of this compound

Once the core structure of this compound is synthesized, its properties can be further tuned through derivatization of its functional groups, primarily the 6-amino group and the N2-position of the indazole ring.

The 6-amino group is a key handle for introducing a wide variety of substituents. Standard amine derivatization techniques can be readily applied. gcms.cz

Alkylation : Secondary amines can be formed via reductive amination. nih.govrsc.org This involves reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride. nih.govrsc.orgscispace.com

Acylation : The amine can be acylated using reagents such as acetic anhydride (B1165640) under basic conditions to form the corresponding acetamide (B32628) derivative. nih.govrsc.org Perfluoroacylating agents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) can also be used to produce stable derivatives. gcms.cz

Sulfonylation : Sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. This modification is a common strategy in medicinal chemistry to alter a compound's physicochemical properties.

A study on the synthesis of various 6-substituted aminoindazoles demonstrated the successful application of both reductive amination and acylation to modify the 6-amino group, leading to a library of N-substituted derivatives. nih.gov

Table 4: Derivatization Reactions for the 6-Amino Group of Indazoles

| Reaction Type | Reagent(s) | Product | Citations |

|---|---|---|---|

| Reductive Amination (Alkylation) | Aldehyde or Ketone, Sodium Cyanoborohydride | Secondary Amine | nih.govrsc.org |

| Acylation | Acetic Anhydride, Base | Acetamide | nih.govrsc.org |

The indazole ring possesses two nitrogen atoms, and their alkylation can lead to N1 and N2 regioisomers, which often exhibit different biological activities. rsc.orgdergipark.org.tr The regioselectivity of this reaction is a critical consideration in synthesis. Since the target compound, this compound, is already methylated at the N1 position, this section discusses the general strategies that enable such selective alkylation.

The outcome of N-alkylation is influenced by several factors:

Base and Solvent : The choice of base and solvent system is crucial. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective alkylation. nih.gov In contrast, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to a mixture of N1 and N2 isomers, sometimes in nearly equal ratios. dergipark.org.tr

Alkylating Agent : The nature of the alkylating agent also plays a role. Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate) often show a strong preference for the formation of the N2-alkylated product. nih.gov

Catalyst : Lewis acid catalysts can be employed to direct the regioselectivity. For instance, in reactions with donor-acceptor cyclopropanes, Al(OTf)₃ can favor the kinetic N2-alkyl product, while Co(NTf₂)₂ can facilitate the formation of the thermodynamic N1-alkyl product. rsc.org

Ring Substituents : The electronic and steric properties of substituents on the indazole ring can influence the relative stability and nucleophilicity of the N1 and N2 atoms. beilstein-journals.org Quantum mechanical analyses have shown that the 1H-tautomer is generally more stable than the 2H-tautomer, which influences the energy barriers for alkylation at each nitrogen. wuxibiology.com

For the synthesis of this compound, a regioselective N1-methylation strategy would be required, likely employing conditions known to favor the thermodynamic N1 product. rsc.orgnih.gov

Table 5: Regioselectivity in N-Alkylation of Indazoles

| Conditions | Preferred Isomer | Rationale/Key Feature | Citations |

|---|---|---|---|

| NaH in THF | N1 | Favors thermodynamic product. | nih.gov |

| Mitsunobu Reaction (DEAD, PPh₃, Alcohol) | N2 | Strong preference for N2-alkylation. | nih.gov |

| Al(OTf)₃ catalyst with D-A cyclopropanes | N2 | Kinetically controlled reaction. | rsc.org |

| Co(NTf₂)₂ catalyst with D-A cyclopropanes | N1 | Thermodynamically controlled reaction. | rsc.org |

Halogenation and Further Functionalization of the Aromatic Ring

The introduction of additional halogen atoms onto the aromatic ring of the indazole nucleus can significantly influence the compound's physicochemical properties and biological activity. rsc.org Regioselective halogenation is a key strategy for creating structural diversity.

Techniques for the controlled introduction of halogens at specific positions of the indazole ring have been developed. For instance, regioselective bromination at the 6-position of an indazole ring has been achieved using N-bromosuccinimide (NBS) in dichloromethane. smolecule.com While this example pertains to a different indazole derivative, similar methodologies can be adapted for the functionalization of this compound. The existing fluorine at the 7-position and the amino group at the 6-position will direct further substitution, and careful selection of halogenating agents and reaction conditions is necessary to achieve the desired regioselectivity.

Further functionalization of the halogenated aromatic ring can be accomplished through various cross-coupling reactions. For example, Sonogashira coupling with trimethylsilylacetylene, followed by desilylation, can introduce an ethynyl (B1212043) group. google.com This can then be coupled with halogenated aromatic compounds to construct more complex structures. google.com Suzuki coupling reactions provide another versatile method for creating carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. nih.gov These reactions typically utilize a palladium catalyst and a base to couple the halogenated indazole with a boronic acid or ester. nih.gov

Table 1: Halogenation and Functionalization Reactions for Indazole Derivatives

| Reaction Type | Reagent(s) | Position(s) Functionalized | Reference(s) |

| Bromination | N-Bromosuccinimide (NBS) | 6 | smolecule.com |

| Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst | Varies | google.com |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | Varies | nih.gov |

Synthesis of Analogues for Structure-Reactivity/Interaction Studies

The synthesis of a diverse library of analogues is fundamental to understanding the structure-activity relationships (SAR) and structure-property relationships of this compound. This involves systematic modifications at various positions of the indazole core and the amino group.

One key area of modification is the N-1 position. While the parent compound has a methyl group, the synthesis of analogues with different alkyl or aryl substituents at this position can provide insights into the steric and electronic requirements for optimal activity. For instance, the synthesis of 1-aryl-1H-indazoles can be achieved through the deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones.

The amino group at the 6-position serves as a critical handle for derivatization. Acylation or alkylation of this amine can introduce a variety of functional groups. For example, novel 6-substituted aminoindazole derivatives have been synthesized and evaluated for their biological activities. nih.gov These syntheses often involve the reduction of a corresponding nitroindazole to the amine, followed by reaction with various electrophiles. nih.gov

The synthesis of analogues with modifications on the aromatic ring, as discussed in the previous section, is also crucial for SAR studies. The introduction of different substituents, such as electron-donating or electron-withdrawing groups, can modulate the electronic properties of the indazole ring system and influence its interactions with biological targets. nih.gov

A study on 1H-indazol-3-amine derivatives highlighted that modifications at specific positions significantly impact their biological activity. The presence of a fluorine atom, as in this compound, has been noted to potentially enhance cell permeability and interactions with target proteins.

Table 2: Key Analogue Classes and Their Synthetic Approaches

| Analogue Class | Synthetic Approach | Key Reagents/Conditions | Purpose of Modification | Reference(s) |

| N-1 Substituted Analogues | SNAr ring closure of arylhydrazones | Deprotonation | Investigate steric/electronic effects at N-1 | |

| 6-Amino Group Derivatives | Acylation/Alkylation of the amine | Various electrophiles | Explore functional group effects at position 6 | nih.gov |

| Aromatic Ring Substituted Analogues | Cross-coupling reactions (e.g., Suzuki) | Boronic acids/esters, Pd catalyst | Modulate electronic properties of the ring | nih.gov |

Through the systematic synthesis and evaluation of these and other analogues, a comprehensive understanding of the structural features required for the desired biological activity of this compound can be established.

Reaction Mechanism Elucidation and Kinetic Investigations

Detailed Mechanistic Pathways of Key Synthetic Transformations

The formation of the 7-Fluoro-1-methyl-indazol-6-amine structure involves a series of intricate reaction steps, each with its own mechanistic nuances.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the energy landscapes of the synthetic reactions. chinesechemsoc.org These analyses help in identifying the most plausible reaction pathways by calculating the free energy barriers of transition states. For instance, in cyclization reactions forming the indazole core, DFT calculations can elucidate the energetics of different potential ring-closing mechanisms, such as those involving N-N bond formation. researchgate.net The formation of intermediates and their relative stabilities are also critical aspects explored through these computational models. chinesechemsoc.org

Kinetic isotope effect (KIE) studies are powerful tools for validating proposed reaction mechanisms. For instance, deuteration at specific positions can help determine whether a particular C-H bond cleavage is involved in the rate-determining step of a reaction. thieme-connect.com While specific isotope labeling studies on this compound are not extensively documented in publicly available literature, such studies on analogous systems, like the synthesis of other indazole derivatives, have been used to elucidate mechanistic details, including the turnover-limiting step in catalytic cycles. thieme-connect.com For example, a study on a copper-mediated indazole synthesis used deuteration and kinetic isotope effects to highlight that the reductive elimination is the turnover-limiting step. thieme-connect.com The strategic incorporation of deuterium (B1214612) has also been used to identify and block potential sites of metabolism in drug candidates. nih.gov

Intrinsic Reactivity of the Indazole Core and its Substituents

The chemical behavior of this compound is largely dictated by the electronic properties of the fluorinated indazole core and its substituents.

The fluorinated indazole ring can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the existing substituents. The fluorine atom at the 7-position is an electron-withdrawing group, which can influence the electron density of the aromatic system. ontosight.ai The amine group at the 6-position and the methyl group at the N1 position also exert their electronic effects.

Nucleophilic aromatic substitution (SNA_r) reactions are particularly relevant for fluorinated aromatic compounds. acs.orgscispace.commdpi.com The fluorine atom itself can be displaced by strong nucleophiles under certain conditions. smolecule.com The presence of other activating groups can facilitate such substitutions.

Electrophilic aromatic substitution reactions are also possible on the indazole ring. researchgate.net The directing effects of the substituents will determine the position of the incoming electrophile. For instance, the amino group is a strong activating group and ortho-, para-director, while the fluoro group is a deactivating group but an ortho-, para-director.

A summary of potential substitution reactions is presented below:

| Reaction Type | Reagents | Potential Products |

| Nucleophilic Substitution | Amines, Thiols | Substituted indazole derivatives |

| Electrophilic Fluorination | Electrophilic fluorinating agents | Further fluorinated products |

| Oxidation | Hydrogen peroxide, Potassium permanganate | N-oxides or hydroxylated derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Reduced amine derivatives |

This table is based on general reactivity patterns of similar compounds and specific data for this compound may vary. smolecule.com

The fluorine atom at the 7-position significantly impacts the reactivity of the indazole ring. ontosight.ai Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution, making such reactions more challenging compared to non-fluorinated analogues. ontosight.ai Conversely, this electron-withdrawing effect can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom. The presence of fluorine can also influence the acidity of nearby protons and the regioselectivity of metallation reactions. researchgate.net Furthermore, fluorine substitution can alter the pharmacokinetic properties of the molecule, a consideration in medicinal chemistry. ontosight.airesearchgate.net

Stability and Reactivity of the Amine Functionality

The amine functionality at the 6-position of the 7-Fluoro-1-methyl-indazole core is a primary aromatic amine. Its stability and reactivity are governed by the electronic effects of the fused heterocyclic ring system and the substituents. The indazole ring itself is a ten π-electron aromatic system. unibo.it The nitrogen atoms in the pyrazole (B372694) moiety and the fluorine atom at the 7-position exert significant influence on the electron density of the benzene (B151609) ring and, consequently, on the attached amine group.

The fluorine atom at the C7 position, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect tends to decrease the electron density on the aromatic ring and, subsequently, on the nitrogen atom of the amine group. This reduction in electron density makes the amine less basic and less nucleophilic compared to aniline. Conversely, the lone pair of electrons on the amine nitrogen can participate in resonance with the aromatic ring (a +M effect), which would increase electron density, particularly at the ortho and para positions relative to the amine. However, the strong inductive effect of the adjacent fluorine atom is expected to be a dominant factor in modulating the amine's reactivity.

Common reactions involving the amine functionality would include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. The reactivity would be expected to be lower than that of simpler anilines due to the electronic effects of the fluorinated indazole ring.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is often unstable but can be used in subsequent reactions like Sandmeyer or Schiemann reactions to introduce a variety of other functional groups.

Alkylation and Arylation: Nucleophilic substitution reactions, although direct N-alkylation or N-arylation can be challenging and may require specific catalysts (e.g., Buchwald-Hartwig amination conditions for arylation).

Theoretical and Computational Investigations of Electronic Structure and Molecular Dynamics

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide a detailed picture of the electron distribution and bonding within a molecule. These methods are instrumental in predicting molecular properties and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry and stability of indazole derivatives. arpgweb.comdergipark.org.tr DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-31++G, 6-311G(d,p)), are performed to optimize the molecular structure and determine its most stable conformation. arpgweb.comdergipark.org.trd-nb.info

Table 1: Representative Calculated Geometrical Parameters for Substituted Indazoles (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.35 - 1.40 | |

| N-N | 1.30 - 1.35 | |

| C-F | 1.33 - 1.36 | |

| C-C (aromatic) | 1.38 - 1.42 | |

| C-N-N | 110 - 115 | |

| N-N-C | 105 - 110 | |

| C-C-F | 118 - 122 |

Note: This table is illustrative and based on general values for similar compounds. Specific values for 7-Fluoro-1-methyl-indazol-6-amine would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr

For indazole derivatives, FMO analysis helps in predicting the sites for electrophilic and nucleophilic attacks. arpgweb.com Reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Value (eV) |

| EHOMO | -5.0 to -6.5 |

| ELUMO | -1.0 to -2.5 |

| Energy Gap (ΔE) | 2.5 to 5.5 |

Note: These are typical ranges for related heterocyclic compounds. The specific values for this compound would depend on the computational method and basis set used.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is fundamental to its chemical behavior. Charge distribution analysis, often performed using methods like Mulliken population analysis, provides the partial charges on each atom. derpharmachemica.com This information is vital for understanding intermolecular interactions and predicting reactive sites.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For a molecule like this compound, the nitrogen atoms of the indazole ring and the amine group are expected to be regions of negative potential, while the hydrogen atoms and the region around the fluorine atom might show positive potential.

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the supramolecular chemistry and crystal packing of molecules. acs.org The presence of a fluorine atom and an amine group in this compound suggests the possibility of various non-covalent interactions.

Theoretical studies on fluorinated indazole derivatives have highlighted the significant role of the fluorine atom in directing crystal packing through weak C-H···F interactions. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, leading to the formation of hydrogen-bonded networks in the solid state. Computational methods can be used to model and quantify the strength of these interactions, providing insights into the stability of different crystal polymorphs.

Conformational Analysis and Potential Energy Surfaces

Understanding the conformational landscape of a molecule is essential for predicting its biological activity and physical properties.

Exploration of Low-Energy Conformations

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. d-nb.info The potential energy surface (PES) of a molecule maps its energy as a function of its geometric parameters, such as torsion angles. rsc.org By exploring the PES, researchers can identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. elifesciences.org

For this compound, the primary conformational flexibility would arise from the rotation of the methyl group and the orientation of the amine group. Computational methods can be used to systematically rotate these groups and calculate the energy at each step, thereby mapping the PES and identifying the most stable conformations. This information is crucial for understanding how the molecule might interact with biological targets.

Rotational Barriers and Dynamic Behavior

The dynamic behavior of this compound is significantly influenced by the rotational barriers around its single bonds, particularly the C-N bond of the amine group and the N-CH₃ bond of the methyl group. The rotation of these groups can affect the molecule's conformation and its interactions with biological targets.

The rotational barrier of an N-phenyl group in succinimides has been shown to be controllable by the electronic effects of substituents and the polarity of the solvent. psu.edu Electron-withdrawing groups tend to decrease the rotational barrier, while electron-donating groups increase it. psu.edu In the case of this compound, the fluorine atom at the 7-position acts as an electron-withdrawing group, which could influence the rotational barrier of the adjacent 6-amino group.

Table 1: Predicted Trends in Rotational Barriers for this compound Based on Analogous Systems

| Rotating Group | Influencing Factors | Predicted Barrier Trend | Rationale from Analogous Systems |

| 6-Amine Group | Electronic effect of 7-fluoro group; Hydrogen bonding with solvent. | Moderate | Electron-withdrawing groups can modulate rotational barriers. psu.edu |

| 1-Methyl Group | Steric hindrance with 7-fluoro group; Solvent effects. | Potentially High | Steric clashes are known to increase rotational barriers in substituted rings. optibrium.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules like this compound in a simulated biological environment, including the effects of solvent molecules. nih.govlongdom.orgbohrium.comtandfonline.comlongdom.orgresearchgate.netbohrium.comnih.gov

The interaction of a molecule with its surrounding solvent, known as solvation, plays a critical role in its stability, conformation, and reactivity. fu-berlin.de MD simulations can provide a detailed picture of the solvation shell, which is the layer of solvent molecules immediately surrounding the solute. nih.gov For this compound, the fluorine atom, the amine group, and the nitrogen atoms of the indazole ring are expected to be key sites for hydrogen bonding with protic solvents like water. acs.orgnih.gov

Fluorinated aromatic compounds, in particular, have been a subject of interest in solvation studies. sci-hub.se The highly electronegative fluorine atom can influence the local solvent structure. fu-berlin.de Analysis of the radial distribution functions from MD simulations would reveal the average distances and coordination numbers of solvent molecules around different parts of the this compound molecule. This information is crucial for understanding how the solvent mediates the molecule's interactions with other species. nih.gov

MD simulations are extensively used to study the dynamic interactions between a ligand and its protein target. nih.govlongdom.orgbohrium.comtandfonline.comlongdom.orgresearchgate.netbohrium.comnih.gov While specific targets for this compound are still under investigation, computational docking and subsequent MD simulations are standard procedures to predict and analyze binding modes. tandfonline.comnih.gov These simulations can reveal the stability of the ligand-protein complex, key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.govbohrium.com For instance, studies on other indazole derivatives have highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding to kinase domains. nih.gov The fluorine atom in this compound could potentially engage in favorable interactions with protein residues, enhancing binding affinity.

Table 2: Hypothetical Key Interactions for this compound in a Kinase Binding Pocket Based on MD Simulations of Analogous Indazoles

| Functional Group | Potential Interacting Residue Type | Type of Interaction | Significance |

| Indazole N2 | Hinge region backbone amide | Hydrogen Bond | Common anchoring point for kinase inhibitors. nih.gov |

| 6-Amine Group | Acidic residue (e.g., Asp, Glu) | Hydrogen Bond / Salt Bridge | Directional interaction contributing to specificity. nih.gov |

| 7-Fluoro Group | Hydrophobic pocket / specific polar contacts | Halogen Bond / Dipole-Dipole | Can enhance binding affinity and selectivity. |

| Benzene (B151609) Ring | Hydrophobic residues (e.g., Leu, Val, Phe) | π-π Stacking / Hydrophobic | Contributes to overall binding energy. nih.gov |

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions and to understand the factors that control their selectivity. nih.govpitt.eduresearchgate.net

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the activation energy barriers. nih.govwuxibiology.com This information is critical for predicting the feasibility and rate of a reaction. For instance, in the synthesis of substituted indazoles, DFT calculations have been used to compare different reaction pathways and to identify the one with the lowest activation barrier. nih.gov Such calculations could be applied to predict the reactivity of this compound in various chemical transformations, such as further functionalization of the amine group or electrophilic aromatic substitution on the benzene ring.

Many reactions involving substituted indazoles can lead to multiple products (regioisomers or stereoisomers). Computational models are invaluable for predicting the selectivity of these reactions. beilstein-journals.orgacs.orgrsc.orgd-nb.info For example, the N-alkylation of indazoles can occur at either the N1 or N2 position, and the outcome is often influenced by the substituents on the indazole ring and the reaction conditions. beilstein-journals.orgd-nb.info DFT calculations can be used to determine the relative energies of the transition states leading to the different regioisomers, thereby predicting the major product. beilstein-journals.org Similarly, for reactions involving the creation of a new chiral center, computational methods can predict which stereoisomer will be preferentially formed. nih.gov For this compound, computational studies could predict the regioselectivity of, for example, bromination or other electrophilic substitution reactions. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For 7-Fluoro-1-methyl-indazol-6-amine (C₈H₈FN₃), HRMS provides an experimental mass that can be compared against the theoretical exact mass, confirming the elemental composition with a high degree of confidence. scispace.com This technique is noted for its sensitivity and selectivity, making it a cornerstone in the characterization of novel compounds. scispace.comamazonaws.com

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈FN₃ |

| Monoisotopic Mass (Theoretical) | 165.0702 g/mol |

| Expected [M+H]⁺ Ion | 166.0780 |

| Required Mass Accuracy | < 5 ppm |

This interactive table outlines the theoretical mass values used as a reference in HRMS analysis.

Tandem mass spectrometry (MS/MS), often coupled with HRMS, involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). scispace.com Analyzing the resulting fragment ions provides crucial information about the molecule's structure. While specific fragmentation data for this compound is not publicly detailed, a plausible pathway can be proposed based on the known fragmentation of indazole and related structures. kcl.ac.uknih.gov Key fragmentation events would likely include:

Loss of the N-methyl group (CH₃).

Cleavage of the pyrazole (B372694) ring.

Loss of HCN or N₂ from the heterocyclic core.

The aromatic ring bearing the fluorine and amine groups would likely produce characteristic fragment ions.

Elucidating these pathways helps to piece together the molecular structure and confirm the position of substituents. nih.govpurdue.edu

The purity of a chemical substance is critical. HRMS is a powerful technique for impurity profiling, capable of detecting and identifying process-related impurities, starting materials, or degradation products, even at very low levels. nih.gov By generating a list of all ions present in a sample with their accurate masses, analysts can search for potential impurities whose elemental formulas can be deduced. This allows for a comprehensive characterization of the substance beyond the main component.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of an organic molecule in solution. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as those of other NMR-active nuclei like fluorine (¹⁹F) and nitrogen (¹⁵N). ipb.ptresearchgate.net

A full suite of NMR experiments is employed to assemble the molecular puzzle of this compound.

1D NMR:

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals would include the aromatic protons, the amine (NH₂) protons, and the N-methyl (CH₃) singlet.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbon. researchgate.net The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: A simple spectrum is expected, showing a single resonance for the fluorine atom, with coupling to nearby protons. units.it

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can provide valuable information about the electronic environment of the three distinct nitrogen atoms in the indazole ring and the amine group. ipb.ptresearchgate.net

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu This is crucial for tracing the connectivity of the protons on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu This allows for the definitive assignment of carbon signals that have attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This can confirm, for example, the spatial proximity of the N-methyl group to the proton at position 7 of the indazole ring.

Table 2: Summary of NMR Techniques and Their Purpose for Structural Elucidation

| Experiment | Purpose | Expected Information for this compound |

|---|---|---|

| ¹H NMR | Shows proton environments and couplings. | Signals for aromatic H, amine H, and N-methyl H. |

| ¹³C NMR | Shows unique carbon environments. | Signals for aromatic C, indazole C, and methyl C. |

| ¹⁹F NMR | Detects fluorine atoms. | A single resonance for the F atom at C7. |

| COSY | Maps H-H bond correlations. | Identifies adjacent protons on the aromatic ring. |

| HSQC | Maps direct C-H correlations (¹JCH). | Links each aromatic proton to its carbon. |

| HMBC | Maps long-range C-H correlations (²⁻³JCH). | Confirms connectivity of the entire molecular framework. |

| NOESY | Maps H-H spatial proximity. | Confirms the regiochemistry, e.g., N-methyl near H7. |

This interactive table summarizes the application of various NMR experiments for analyzing the compound.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) provides information on the structure in its solid, crystalline form. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a key technique to characterize them. researchgate.net Different polymorphs can have distinct physical properties, and ssNMR, often used alongside techniques like DSC and powder X-ray diffraction, can identify and characterize these forms. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute, three-dimensional structure of a crystalline compound. uol.de The technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. uol.de

This analysis yields the precise coordinates of every atom in the crystal lattice, providing definitive information on:

Molecular Connectivity: Unambiguously confirms the bonding arrangement.

Bond Lengths and Angles: Provides precise geometric parameters of the molecule.

Stereochemistry: Confirms the spatial arrangement of atoms.

Intermolecular Interactions: Reveals how molecules pack in the solid state, including hydrogen bonding and π-stacking interactions.

Although no public crystal structure for this compound is currently available, obtaining one via SCXRD would provide the ultimate proof of its structure in the solid state. researchgate.netgrafiati.com

Elucidation of Tautomeric Forms in the Crystal Lattice

Indazole and its derivatives can theoretically exist in different tautomeric forms, primarily the 1H- and 2H-indazoles, which involve the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govcaribjscitech.com In the solid state, 1H-indazoles are generally more thermodynamically stable than their 2H-counterparts. caribjscitech.com

For this compound, the presence of a methyl group covalently bonded to the N1 nitrogen atom precludes the possibility of the common 1H-2H proton tautomerism. The structure is fixed as a 1H-indazole. jmchemsci.com While amine-imine tautomerism is a theoretical possibility for the 6-amino group, the amine tautomer is overwhelmingly favored energetically for aromatic amines, and the imine form is not typically observed under standard conditions. Therefore, in the crystal lattice, the compound is expected to exist exclusively as the 7-Fluoro-1-methyl-1H-indazol-6-amine tautomer.

Intermolecular Interactions and Crystal Packing

While specific crystallographic data for this compound is not publicly available, the intermolecular interactions and crystal packing can be inferred from studies on analogous fluorinated and amino-substituted indazole structures. The packing in the solid state is dictated by a combination of strong and weak intermolecular forces originating from its distinct functional groups: the primary amine, the fluorine atom, the N-methyl group, and the aromatic indazole core.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | N-H (Amine) | N2 (Indazole) | Primary interaction, likely forming chains or dimers. |

| N-H (Amine) | F (Fluoro) | Possible, but generally weaker than N-H···N. | |

| Weak H-Bonding | C-H (Aromatic/Methyl) | F (Fluoro) | Contributes to overall lattice stability. |

| C-H (Aromatic/Methyl) | N (Amine/Indazole) | Directional interactions influencing packing. | |

| π-π Stacking | Indazole Ring | Indazole Ring | Stabilizing interactions between aromatic systems. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. For this compound, these methods can confirm the presence of key structural features and offer insights into its conformational state. While specific spectra for this compound are not published, the expected vibrational frequencies can be predicted based on analyses of similar substituted indazoles. researchgate.netnih.govasianresassoc.orgresearchgate.net

The FT-IR and Raman spectra would be characterized by distinct bands corresponding to the various functional moieties. The primary amine (NH₂) group would exhibit characteristic symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, and a scissoring (bending) vibration around 1600-1650 cm⁻¹. The C-F bond would show a strong stretching vibration, usually between 1000 and 1400 cm⁻¹. Aromatic and aliphatic C-H stretching modes from the benzene ring and methyl group would appear around 2800-3100 cm⁻¹. The indazole ring itself would produce a series of characteristic skeletal vibrations (C=C, C=N, N-N stretching) in the fingerprint region (below 1600 cm⁻¹). researchgate.netjmchemsci.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

| **Amine (-NH₂) ** | N-H Asymmetric Stretch | ~3450 | FT-IR, Raman |

| N-H Symmetric Stretch | ~3350 | FT-IR, Raman | |

| N-H Scissoring (Bend) | ~1620 | FT-IR | |

| Aromatic/Aliphatic C-H | C-H Stretch | 2800-3100 | FT-IR, Raman |

| Indazole Ring | C=C / C=N Stretch | 1450-1600 | FT-IR, Raman |

| N-N Stretch | 1200-1300 | Raman | |

| Fluoro (-F) | C-F Stretch | 1000-1400 | FT-IR |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. It will not produce a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy.

However, these techniques are indispensable for the characterization of chiral derivatives of this compound. If a stereocenter is introduced into the molecule, for instance by substitution with a chiral moiety, the resulting enantiomers will interact differently with plane-polarized and circularly polarized light. Chiroptical spectroscopy, often combined with quantum chemical calculations, is a powerful tool for determining the absolute configuration and assessing the enantiomeric purity of such chiral indazole derivatives. researchgate.netresearchgate.net

For example, creating a derivative such as (S)- or (R)-N-(7-fluoro-1-methyl-1H-indazol-6-yl)alaninamide would introduce a chiral center. The process for characterization would involve:

Separation: The racemic mixture would be separated into its constituent enantiomers using chiral chromatography (e.g., chiral HPLC). nih.govmdpi.com

Spectroscopic Measurement: The experimental CD and ORD spectra of each isolated enantiomer would be recorded. The spectra of the two enantiomers are expected to be mirror images. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations would be performed to predict the theoretical CD spectra for both the (S) and (R) absolute configurations. researchgate.net

Configuration Assignment: By comparing the experimentally measured CD spectrum with the theoretically predicted spectra, the absolute configuration of each enantiomer can be unambiguously assigned. researchgate.netmdpi.com

This combined experimental and computational approach is the gold standard for structural elucidation of novel chiral molecules in the indazole family. researchgate.net

Investigation of Molecular Target Engagement and Mechanistic Biological Interactions Preclinical, Non Clinical Focus

In Vitro Enzyme Inhibition/Activation Studies (Mechanistic Focus)

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed as kinase inhibitors. researchgate.net Therefore, a key area of investigation for 7-Fluoro-1-methyl-indazol-6-amine would be its effect on various enzymes, particularly those involved in cell signaling pathways.

Determination of Inhibition Constants (Ki, IC50) and Binding Affinities

The potency of a compound as an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific IC50 or Ki values for this compound are not prominently documented, research on analogous indazole derivatives highlights the potential for potent enzyme inhibition.

For instance, studies on a series of 1H-indazol-3-amine derivatives identified them as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. mdpi.com One derivative, compound 99 (as referenced in the study), demonstrated an IC50 value of 2.9 nM against FGFR1. mdpi.com Another series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives also showed significant FGFR1 inhibitory activity, with IC50 values in the nanomolar range. mdpi.com

Similarly, a derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36 ), exhibited potent anti-proliferative activity in human colorectal cancer cells with an IC50 value of 0.4 µM and was found to suppress the expression of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). rsc.org

These findings suggest that this compound could plausibly exhibit inhibitory activity against various kinases or other enzymes, a hypothesis that warrants direct empirical testing.

Table 1: Illustrative Enzyme Inhibition Data for Related Indazole Compounds

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 6-(3-methoxyphenyl)-1H-indazol-3-amine (Compound 98) | FGFR1 | 15.0 nM | mdpi.com |

| N-ethylpiperazine-containing derivative (Compound 99) | FGFR1 | 2.9 nM | mdpi.com |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative (Compound 101) | FGFR1 | 69.1 ± 19.8 nM | mdpi.com |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) | IDO1 (cellular anti-proliferative) | 0.4 ± 0.3 µM | rsc.org |

Kinetic Mechanism Studies (e.g., Competitive, Non-competitive, Uncompetitive)

Understanding the kinetic mechanism of inhibition is crucial for drug development. Such studies determine whether an inhibitor competes with the enzyme's natural substrate (competitive), binds to the enzyme-substrate complex (uncompetitive), or binds to a site other than the active site (non-competitive). Detailed kinetic mechanism studies for this compound are not available in the reviewed literature. For many indazole-based kinase inhibitors, an ATP-competitive mechanism is often observed, but this would need to be experimentally verified for the compound . nih.gov

Allosteric vs. Orthosteric Binding Site Analysis

Beyond the active (orthosteric) site, compounds can bind to allosteric sites, inducing conformational changes that modulate enzyme or receptor activity. universiteitleiden.nl This can offer advantages in terms of selectivity and the ability to overcome resistance. tue.nl

The potential for indazole derivatives to act as allosteric modulators has been demonstrated. For example, an indazole derivative was identified as a potent allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases. tue.nlacs.org Competitive binding assays showed that this indazole compound did not compete with an orthosteric ligand, providing strong evidence for an allosteric mode of action. tue.nl Co-crystal structures confirmed that these indazole compounds bind to a novel allosteric site distinct from the orthosteric ligand binding pocket. acs.org This precedent suggests that investigating the potential for this compound to bind to allosteric sites on its targets could be a fruitful area of research.

Receptor Binding and Ligand-Receptor Interaction Profiling

In addition to enzymes, G-protein coupled receptors (GPCRs) are major targets for therapeutic agents. The interaction of this compound with various receptors would be characterized through binding and functional assays.

Radioligand Binding and Displacement Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used, and the test compound's ability to displace it is measured.

While direct radioligand binding data for this compound is not specified, studies on complex molecules incorporating a fluorinated indazole moiety provide relevant examples. A novel molecule, ITI-333, which contains a fluoro-indazole component, was profiled against a panel of receptors. nih.gov The N-methylation of its indazole ring was shown to improve binding affinity for the mu-opioid receptor (MOR) approximately 5-fold while weakening its affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D1/D2 receptors. nih.gov This highlights the critical role that substitutions on the indazole ring, such as the N-methyl group present in this compound, can play in modulating receptor binding affinity and selectivity.

Table 2: Illustrative Receptor Binding Affinities (Ki) for an Indazole-Containing Compound (ITI-333)

| Receptor | Ki (nM) | Source |

|---|---|---|

| Mu-Opioid Receptor (MOR) | 11 | nih.gov |

| Serotonin 5-HT2A | 8.3 | nih.gov |

| Dopamine D1 | 50 | nih.gov |

| Dopamine D2 | 160 | nih.gov |

| Serotonin Transporter (SERT) | 590 | nih.gov |

Characterization of Agonist/Antagonist Activity at a Molecular Level

Once binding is established, functional assays are used to determine whether the compound activates the receptor (agonist), blocks its activation by endogenous ligands (antagonist), or reduces its basal activity (inverse agonist).

Again, while specific data for this compound is lacking, related compounds serve as important examples. Allosteric modulators of the Neurotensin Receptor 1 (NTSR1) have been evaluated for their functional activity. nih.gov In one study, quinazoline-based allosteric modulators were found to act as agonists in a β-arrestin-2 recruitment assay, albeit with relatively low potency (EC50 > 1,070 nM). nih.gov In contrast, studies on RORγt identified indazole-based compounds as potent inverse agonists, capable of inhibiting coactivator recruitment in a dose-dependent manner. tue.nlacs.org These examples underscore the diverse functional outcomes that can be mediated by indazole-containing molecules, necessitating a thorough experimental characterization for this compound.

Protein-Ligand Interaction Studies by Biophysical Methods

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

No publicly available studies utilizing SPR or ITC to determine the binding affinity and thermodynamic parameters of this compound with any protein target have been found.

Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) NMR for Epitope Mapping

There are no published reports of STD NMR or CSP NMR studies to map the binding epitope of this compound onto a protein target.

Elucidation of Cellular Pathway Modulation in In Vitro Systems (Mechanistic Focus)

Analysis of Signaling Cascade Components (e.g., Kinase Activity, Phosphorylation Events)

Specific data on the effect of this compound on kinase activity or downstream phosphorylation events within cellular signaling cascades is not available in the reviewed literature. While related indazole compounds have been explored as kinase inhibitors, this specific molecule's activity has not been reported. rsc.orgnih.gov

Gene Expression and Protein Level Modulation (Mechanistic Basis)

No studies detailing how this compound may modulate gene expression or protein levels in vitro have been identified.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While molecular docking is a common technique to predict the binding of indazole derivatives to target proteins like kinases, no specific docking or molecular dynamics simulation studies for this compound have been published. researchgate.netjmchemsci.comrjlbpcs.com

Prediction of Binding Poses and Interaction Hotspots

To understand how this compound may exert a biological effect, computational docking simulations are employed to predict its preferred orientation (binding pose) within the active site of a target protein, such as a kinase. These simulations model the interactions between the ligand (the indazole compound) and the protein's amino acid residues.

The predicted binding pose reveals key interaction hotspots that contribute to the stability of the ligand-protein complex. For this compound, these interactions would be dictated by its distinct chemical features: the indazole ring system, the fluorine atom, the N-methyl group, and the amine group at the 6-position.

Expected Interaction Profile:

Hydrogen Bonds: The amine group (-NH2) and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors, likely forming critical hydrogen bonds with backbone or side-chain residues of the target protein.

Halogen Bonds: The fluorine atom at the 7-position can participate in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity.

Hydrophobic Interactions: The methyl group and the benzene (B151609) portion of the indazole ring can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic indazole ring may form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site.

These predicted interactions are crucial for understanding the structural basis of target recognition and for guiding the rational design of more potent and selective analogs.

Illustrative Data Table of Predicted Interaction Hotspots for this compound with a Hypothetical Kinase Target

| Ligand Moiety | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |

| 6-Amine (-NH2) | Glu95 (Backbone C=O) | Hydrogen Bond | 2.1 |

| Indazole N2 | Lys45 (Side-chain -NH3+) | Hydrogen Bond | 2.8 |

| 7-Fluoro | Tyr98 (Aromatic Ring) | Halogen Bond / Hydrophobic | 3.5 |

| 1-Methyl | Leu148 (Side-chain) | Hydrophobic | 3.9 |

| Indazole Ring | Phe145 (Aromatic Ring) | π-π Stacking | 4.2 |

Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculations

While molecular docking provides a static snapshot of binding, more rigorous computational methods are needed to accurately estimate the binding affinity. Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are two such advanced techniques used to calculate the free energy of binding (ΔG_bind). dntb.gov.ua

Free Energy Perturbation (FEP): FEP is a more computationally intensive but generally more accurate method based on statistical mechanics. It calculates the difference in free energy between two states by simulating a non-physical, alchemical transformation of one molecule into another. dntb.gov.ua In the context of drug design, FEP can be used to predict the change in binding affinity resulting from a small chemical modification, such as substituting the fluorine atom on this compound with another group. This predictive power is invaluable for prioritizing which new analogs to synthesize.

These computational approaches provide a quantitative framework for understanding ligand binding, complementing the qualitative insights from docking studies and guiding the optimization of lead compounds.

Illustrative Data Table of Calculated Binding Free Energies for this compound

| Computational Method | Energy Component | Calculated Value (kcal/mol) |

| MM/GBSA | van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 | |

| Solvation Energy | +28.3 | |

| ΔG_bind (Total) | -37.3 | |

| FEP (vs. non-fluorinated analog) | ΔΔG_bind | -1.5 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Molecular Interactions

The systematic exploration of how different substituents on the indazole ring affect molecular interactions is a cornerstone of SAR studies. This involves synthesizing a series of analogs where specific atoms or functional groups are altered and then evaluating their impact on biological activity.

Positional Scanning and Analog Design for Optimized Binding

Positional scanning involves moving a particular substituent to different positions on the indazole scaffold to determine the optimal location for interaction with a biological target. For instance, the placement of a fluorine atom on the indazole ring can significantly alter its electronic properties and ability to form hydrogen bonds. Studies on related indazole compounds have shown that the position of substituents, such as methyl groups, can dramatically affect their anti-proliferative activity. For example, moving a methyl group from the N1 to the N2 position of the indazole ring has been shown to decrease the anti-proliferative activity of certain compounds. rsc.org

The design of analogs often focuses on modifying key positions of the indazole ring. For 7-Fluoro-1-methyl-indazol-6-amine, these key positions would be the fluorine at position 7, the methyl group at position 1, and the amine group at position 6. Research on other indazole derivatives has highlighted the importance of these positions. For example, in a series of indazole arylsulfonamides, it was found that only small groups were tolerated at the C5, C6, and C7 positions, with C6 analogs being preferred. acs.org Furthermore, the nature of the substituent at the N1 position can significantly influence potency. acs.org

The following table summarizes the effects of positional changes of substituents on the activity of various indazole derivatives, providing insights that could be applicable to this compound.

| Compound Series | Positional Change | Effect on Activity | Reference |

| 6-substituted aminoindazoles | Relocation of methyl group from N1 to N2 | Decreased anti-proliferative activity | rsc.org |

| Indazole Arylsulfonamides | Substituents at C5, C6, C7 | Small groups tolerated, C6 analogs preferred | acs.org |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs | Fluoro substitution at ortho vs. meta/para position of benzyl (B1604629) ring | Ortho-fluoro substitution led to better inhibitory activity | nih.gov |

Impact of Functional Group Modifications on Ligand-Target Recognition

Modifying the functional groups of this compound can have a profound impact on its interaction with biological targets. The fluorine atom at the 7-position, for example, is an important hydrogen bond acceptor and can influence the acidity of the N-H bond, thereby affecting its interaction with target proteins. researchgate.netacs.org The methyl group at the N1 position can provide a hydrophobic interaction with the target and also influences the tautomeric form of the indazole ring. mdpi.com The amine group at the 6-position is a key site for hydrogen bonding and can be a point of attachment for further chemical modifications.

Studies on similar indazole compounds have demonstrated the importance of these functional groups. For instance, the introduction of a methyl group at the C-3 position of the indazole ring in a series of 6-substituted aminoindazoles led to potential toxicity against colon cancer cells. rsc.org In another study on indazole-based inhibitors, the N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity. mdpi.com

The following table illustrates the impact of various functional group modifications on the activity of indazole derivatives.

| Parent Compound Series | Functional Group Modification | Impact on Activity | Reference |

| 6-substituted aminoindazoles | Introduction of a methyl group at C-3 | Caused potential toxicity against HCT116 cells | rsc.org |

| 1H-indazol-3-amine derivatives | Addition of an N-ethylpiperazine group | Important for enzyme inhibitory and cellular activity | mdpi.com |

| 1H-indazole-based derivatives | Introduction of a 2,6-difluoro-3-methoxyphenyl group | Possessed the most enzymatic and antiproliferative activities | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational modeling method that attempts to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Development of Statistical Models Linking Structure to Interaction Profiles

The development of a QSAR model begins with a dataset of compounds with known biological activities. For this compound and its analogs, this would involve synthesizing a library of related compounds and testing their activity in a relevant biological assay. Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS) regression, can then be used to build a mathematical model that correlates the structural features of the compounds with their activity. researchgate.netnih.gov

For example, a QSAR study on pyrazole (B372694) amides as succinate (B1194679) dehydrogenase inhibitors found that the introduction of bromine atoms to the indazole ring played a significant role in improving the antifungal activities of the molecules. clockss.org In another study on anti-malarial 2,4-diamino-pyrimidines, QSAR analysis indicated that lipophilicity was a key driver of improved anti-malarial activity. nih.gov

Descriptor Selection and Model Validation

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors. These are numerical values that represent different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. The choice of descriptors will depend on the specific biological target and the mechanism of action of the compounds. nih.gov